

# Application Notes and Protocols for DEEP RED Staining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DEEP RED

Cat. No.: B1585064

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of various "DEEP RED" fluorescent staining reagents. The optimal concentration and specific protocol are highly dependent on the specific dye and its intended application. This guide is structured to provide clarity for different experimental needs, including nuclear staining, cell tracking, mitochondrial labeling, and viability assessment.

### Application Note 1: Nuclear Staining with HCS NuclearMask™ Deep Red Stain

Overview: HCS NuclearMask™ Deep Red Stain is a fluorescent dye used for nuclear demarcation in both live and fixed cells, particularly for high-content screening (HCS) and analysis.<sup>[1][2]</sup> It is a 250X concentrate provided in DMSO.<sup>[1]</sup>

#### Quantitative Data Summary

Parameter	Value	Source
Product Name	HCS NuclearMask™ Deep Red Stain	[1][2]
Target	Nucleus (DNA Content)	[1][2]
Cell Type	Live and Fixed Cells	[1][2]
Stock Solution	250X in DMSO	[1]
Working Concentration	1X (e.g., 40 µL of 250X stock in 10 mL of medium)	[1]
Incubation Time	30 minutes	[1][2]
Excitation/Emission	Compatible with standard deep red/Cy5 filter sets	

## Experimental Protocol: Staining Live Cells

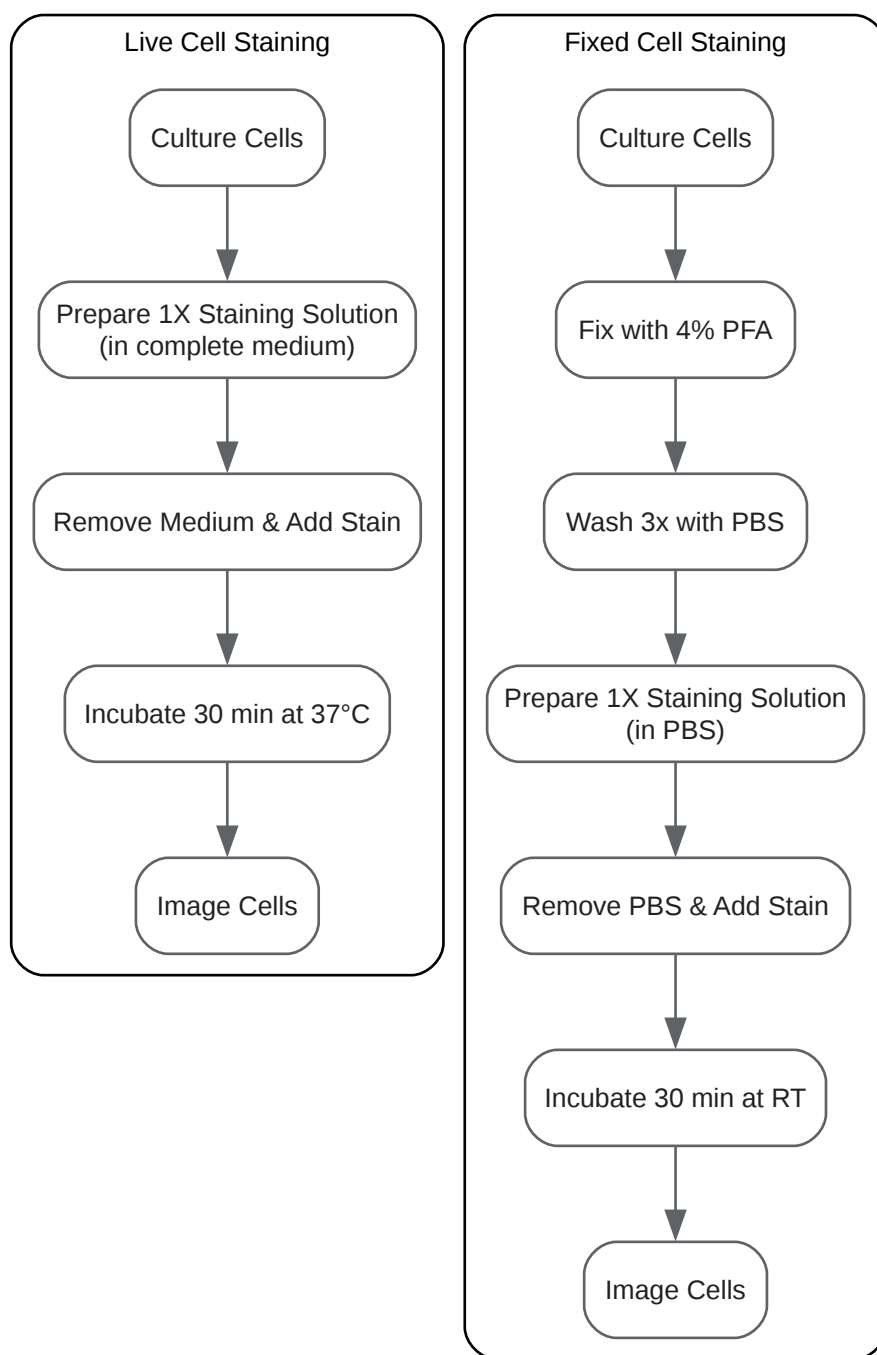
- Cell Culture: Culture cells in a suitable vessel for fluorescence microscopy or high-content analysis.
- Staining Solution Preparation: Prepare the staining solution by adding 40 µL of HCS NuclearMask™ **Deep Red** Stain to 10 mL of complete cell culture medium.[1][2]
- Staining: Remove the existing medium from the cells and add 100 µL of the staining solution to each well of a 96-well plate.[1][2]
- Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[1][2]
- Imaging: Image the cells directly. No wash step is required.

## Experimental Protocol: Staining Fixed Cells

- Cell Culture: Culture cells as described for live-cell staining.
- Fixation: Remove the culture medium and add 100 µL of a 4% paraformaldehyde (PFA) solution in PBS to each well. Incubate for 15 minutes at room temperature.[1]

- Washing: Remove the fixative solution and wash the cells three times with PBS.[\[1\]](#)
- Staining Solution Preparation: Prepare the staining solution by adding 40  $\mu$ L of HCS NuclearMask™ **Deep Red** Stain to 10 mL of PBS.[\[1\]](#)
- Staining: Remove the PBS and add 100  $\mu$ L of the staining solution to each well.[\[1\]](#)
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[\[1\]](#)
- Imaging: Image the cells.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

*HCS NuclearMask™ Deep Red Staining Workflow*

## Application Note 2: Cell Tracking with CellTracker™ Deep Red

Overview: CellTracker™ **Deep Red** is a fluorescent dye designed for long-term cell tracking studies, including cell movement, proliferation, and migration.[3] It freely passes through cell membranes and is converted into a cell-impermeant product that is retained through several generations.[3]

### Quantitative Data Summary

Parameter	Value	Source
Product Name	CellTracker™ Deep Red	[3]
Application	Cell Tracing, Proliferation, Migration	[3]
Stock Solution	1 mM in DMSO	[3][4]
Working Concentration	250 nM - 1 µM (High Signal) 0.5 - 5 µM (Short-term, e.g., viability) 5 - 25 µM (Long-term, >3 days)	[3][4]
Incubation Time	15 - 45 minutes	[3][4]
Excitation/Emission	~630 / 650 nm	[4]

### Experimental Protocol: Staining Adherent Cells

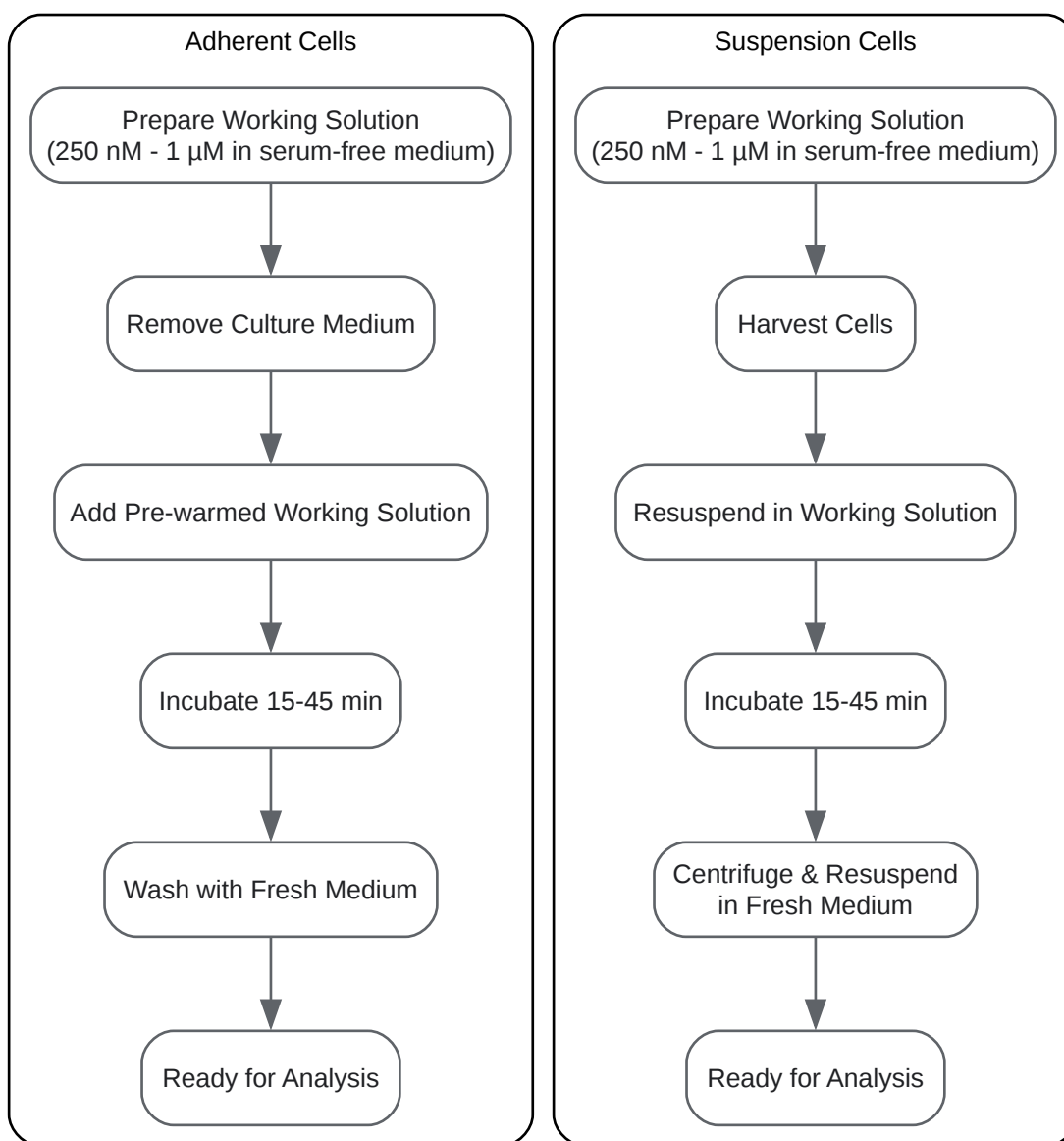
- Stock Solution Preparation: Dissolve the lyophilized dye in high-quality DMSO to make a 1 mM stock solution.[3][4]
- Working Solution Preparation: Dilute the stock solution to the desired final working concentration (e.g., 250 nM - 1 µM) in a serum-free medium. Pre-warm the working solution to 37°C.[4]
- Staining: Remove the culture medium from the adherent cells and gently add the pre-warmed working solution.[4]
- Incubation: Incubate the cells for 15-45 minutes under normal growth conditions.[4]
- Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.

- Analysis: The cells are now ready for downstream applications and imaging.

## Experimental Protocol: Staining Suspension Cells

- Cell Preparation: Harvest suspension cells by centrifugation and aspirate the supernatant.
- Working Solution Preparation: Prepare the working solution as described for adherent cells.
- Staining: Resuspend the cell pellet gently in the pre-warmed working solution.[\[4\]](#)
- Incubation: Incubate for 15-45 minutes under appropriate growth conditions.[\[4\]](#)
- Washing: Centrifuge the cells to pellet, remove the staining solution, and resuspend in fresh culture medium.[\[4\]](#)
- Analysis: The cells are ready for analysis.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

### *CellTracker™ Deep Red Staining Workflow*

## Application Note 3: Mitochondrial Staining with MitoTracker™ Deep Red FM

Overview: MitoTracker™ **Deep Red** FM is a fluorescent dye that selectively accumulates in mitochondria.[5][6] It covalently binds to mitochondrial proteins, making the staining independent of mitochondrial membrane potential after initial sequestration.[5][6]

## Quantitative Data Summary

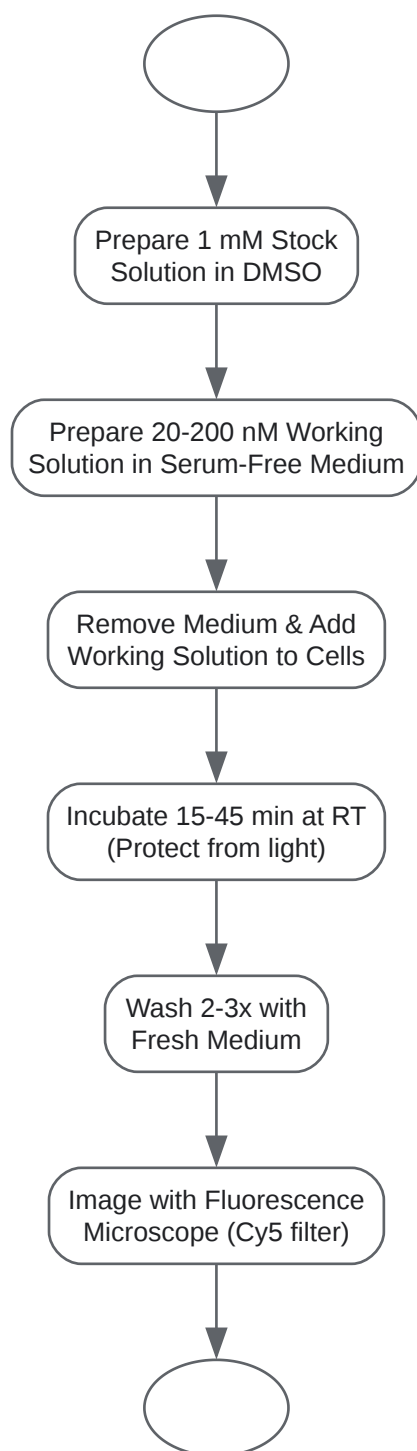
Parameter	Value	Source
Product Name	MitoTracker™ Deep Red FM	<a href="#">[5]</a> <a href="#">[6]</a>
Target	Mitochondria	<a href="#">[5]</a> <a href="#">[6]</a>
Stock Solution	1 mM in DMSO	<a href="#">[5]</a> <a href="#">[6]</a>
Working Concentration	20 - 200 nM	<a href="#">[5]</a> <a href="#">[6]</a>
Incubation Time	15 - 45 minutes	<a href="#">[5]</a> <a href="#">[6]</a>
Excitation/Emission	~644 / 665 nm	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocol: Staining Adherent Cells

- Stock Solution Preparation: Prepare a 1 mM stock solution by dissolving the dye in DMSO. [\[5\]](#)[\[6\]](#)
- Working Solution Preparation: Dilute the stock solution to a final working concentration of 20-200 nM in pre-warmed serum-free medium or PBS. [\[5\]](#)[\[6\]](#)
- Staining: Remove the culture medium from adherent cells grown on coverslips and add the working solution to cover the cells. [\[5\]](#)
- Incubation: Incubate for 15-45 minutes at room temperature, protected from light. [\[5\]](#)
- Washing: Remove the working solution and wash the cells 2-3 times with fresh medium. [\[5\]](#)
- Imaging: Proceed with fluorescence microscopy.

## Experimental Workflow Diagram





[Click to download full resolution via product page](#)

*MitoTracker™ **Deep Red** FM Staining Workflow*

## Application Note 4: Cell Viability Assessment with Fixable Deep Red Dyes

Overview: Fixable **deep red** viability dyes are used to discriminate between live and dead cells, typically in flow cytometry.<sup>[7]</sup> These dyes are amine-reactive; they can only bind to surface proteins on live cells with intact membranes, but can enter dead cells with compromised membranes and bind to abundant intracellular proteins, resulting in a much brighter signal.<sup>[8]</sup>

### Quantitative Data Summary

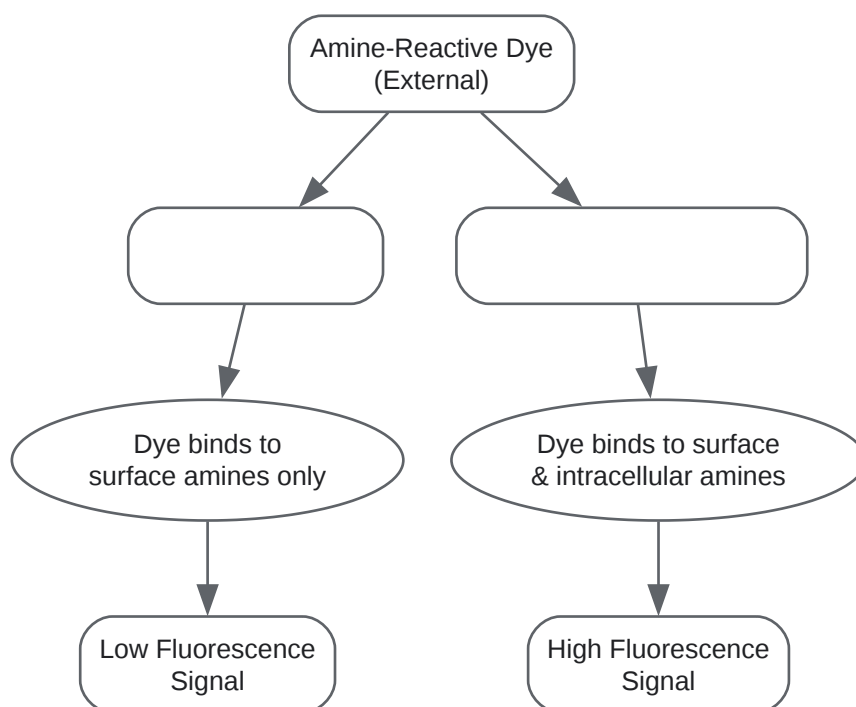
Parameter	Value	Source
Principle	Amine-reactive dye distinguishes live/dead cells based on membrane integrity	[8]
Application	Flow Cytometry, Fluorescence Microscopy	[7]
Readout	Higher fluorescence intensity in dead cells	[7]
Fixation Compatibility	Yes, the staining is preserved after fixation	[7][8]
Excitation/Emission	~649 / 660 nm (compatible with 633 nm laser)	[7]

### General Experimental Protocol (Flow Cytometry)

- Cell Preparation: Prepare a single-cell suspension of your control (live/dead) and experimental samples.
- Washing: Wash the cells with a protein-free PBS.
- Staining: Resuspend the cell pellet in the fixable viability dye solution (prepared according to the manufacturer's instructions) and incubate.
- Washing: Wash the cells to remove unbound dye.

- (Optional) Fixation & Permeabilization: If performing intracellular staining, proceed with standard fixation and permeabilization protocols. The viability staining is preserved.
- Antibody Staining: Proceed with staining for other surface or intracellular markers.
- Acquisition: Acquire events on a flow cytometer using the appropriate laser (e.g., 633 nm) and emission filter.
- Analysis: Gate on the live (dim) and dead (bright) populations for further analysis.

## Logical Relationship Diagram



[Click to download full resolution via product page](#)

### Principle of Fixable **Deep Red** Viability Staining

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. HCS NuclearMask Deep Red Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. HCS NuclearMask Deep Red Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MitoTracker Deep Red FM | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fixable Cell Viability Assay Kit (Fluorometric - Deep Red Ex 633 nm) - Cytospainter (ab176745) | Abcam [abcam.com]
- 8. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- To cite this document: BenchChem. [Application Notes and Protocols for DEEP RED Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585064#optimal-concentration-for-deep-red-staining]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)